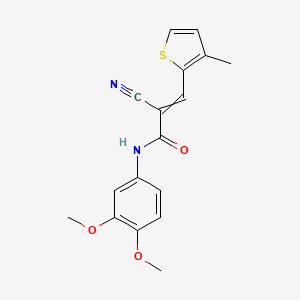

2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide

説明

特性

IUPAC Name |

2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-6-7-23-16(11)8-12(10-18)17(20)19-13-4-5-14(21-2)15(9-13)22-3/h4-9H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKKHVCUSGDJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Enamine Intermediate: The reaction begins with the condensation of 3,4-dimethoxybenzaldehyde with cyanoacetamide in the presence of a base such as sodium ethoxide. This forms an enamine intermediate.

Addition of the Thiophene Derivative: The enamine intermediate is then reacted with 3-methylthiophene-2-carbaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with the cyano group converted to an amine.

Substitution: Substituted derivatives with new functional groups replacing the cyano group.

科学的研究の応用

2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dimethoxyphenyl and methylthiophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities where available:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties :

- Electron-withdrawing groups (e.g., nitro in ) lower melting points compared to electron-donating methoxy groups.

- Bulky substituents (e.g., naphthyl in ) increase molecular weight and may reduce solubility.

Synthetic Accessibility: Yields for analogs vary widely (49.5–82.55% in ), influenced by steric hindrance and reaction conditions. The target compound’s synthesis would likely follow similar Knoevenagel condensation routes .

Biological Implications :

生物活性

2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide is a synthetic organic compound with a complex structure that includes a cyano group, an amide linkage, and aromatic rings substituted with methoxy and thiophene groups. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties and interactions with various biological pathways.

Structural Features

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₆H₁₄N₂O₂S

- Molecular Weight : 298.4 g/mol

- Key Functional Groups : Cyano group, methoxy groups, thiophene ring

Anticancer Properties

Research indicates that compounds similar to 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide exhibit significant biological activities, particularly in cancer treatment. The presence of both methoxy groups and the thiophene ring enhances its potential interactions within biological systems compared to other similar compounds.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyano-N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide | Methoxy group on different position | Anticancer activity |

| N-(4-Methoxyphenyl)-2-cyanoacetamide | Lacks thiophene substitution | Moderate histone deacetylase inhibition |

| 4-Methoxy-N-(methylphenyl)-2-cyanoacetamide | No thiophene or additional aromatic rings | Lower biological activity |

The unique combination of structural features in 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide may facilitate interactions with key biological targets involved in cancer cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific kinase pathways involved in cell signaling. For instance, similar compounds have been shown to inhibit JNK (c-Jun N-terminal kinase) pathways, which are crucial in regulating apoptosis and cellular stress responses .

Case Studies

Several studies have explored the biological activity of related compounds:

- Inhibition of JNK Kinases : A related series of compounds demonstrated potent inhibition of JNK2 and JNK3 kinases, suggesting that structural modifications could lead to enhanced selectivity and potency against specific cancer types .

- Histone Deacetylase Inhibition : Some analogs lacking the thiophene substitution showed moderate inhibition of histone deacetylases, which play a role in gene expression regulation and cancer progression.

Safety and Toxicity

As with many synthetic organic compounds, understanding the safety profile is crucial. Initial assessments indicate that while there may be potential hazards associated with cyanoacrylates, detailed toxicological studies are necessary to evaluate the safety of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Substitution Reaction : Reacting halogenated nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) with heterocyclic alcohols (e.g., 3-methylthiophen-2-yl methanol) under alkaline conditions to introduce the thiophene moiety .

Reduction : Converting nitro groups to amines using iron powder under acidic conditions .

Condensation : Coupling the amine intermediate with cyanoacetic acid via a condensing agent (e.g., DCC or EDC). Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) can improve yield .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like unreacted intermediates or over-alkylation.

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement):

- Data Collection : Ensure high-resolution data (≤ 0.8 Å) to resolve electron density for the cyano and thiophene groups.

- Refinement : Apply restraints for disordered methoxy or methyl groups. Validate using R-factor convergence (< 5%) and Hirshfeld surface analysis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antioxidant or anti-inflammatory)?

- Methodological Answer :

- Antioxidant Assays :

- DPPH Radical Scavenging : Prepare a 100 µM solution in DMSO, measure absorbance at 517 nm after 30 min incubation .

- FRAP Assay : Compare ferric-reducing power against ascorbic acid standards .

- Anti-Inflammatory Assays :

- COX-2 Inhibition : Use ELISA kits to quantify prostaglandin E2 (PGE2) levels in LPS-induced macrophages .

Advanced Research Questions

Q. How can structural modifications (e.g., varying methoxy or thiophene substituents) enhance bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Synthetic Modifications : Replace 3,4-dimethoxyphenyl with 4-hydroxyphenyl ( ) or substitute 3-methylthiophene with 5-chlorothiophene ( ).

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects (HOMO-LUMO gaps) or molecular docking (AutoDock Vina) to assess binding affinity to targets like COX-2 .

- Validation : Compare IC50 values in bioassays to identify optimal substituents .

Q. How should researchers address contradictions in crystallographic data, such as disordered side chains or twinning?

- Methodological Answer :

- Disorder Handling : In SHELXL, apply PART instructions and isotropic displacement parameters for mobile groups (e.g., methoxy). Use SQUEEZE to model solvent-accessible voids .

- Twinning : For twinned crystals (common in monoclinic systems), employ the TWIN command in SHELXL and refine using HKLF5 data. Validate with RWRIT and BASF parameters .

Q. What analytical techniques are critical for confirming stereochemistry and purity in this compound?

- Methodological Answer :

- Chiral Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and hexane/isopropanol mobile phase. Compare retention times to enantiomer standards .

- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion [M+H]+ and detect impurities (e.g., unreacted cyanoacetamide, ).

- NMR Analysis : Assign peaks via 2D experiments (COSY, HSQC). The thiophene proton (δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) are key diagnostic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。